molecular formula C16H18N4O3S2 B2418193 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide CAS No. 2097921-06-5

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2418193
CAS No.: 2097921-06-5
M. Wt: 378.47
InChI Key: LPHBLYCMJLVUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3S2 and its molecular weight is 378.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-11-18-13(10-24-11)16(21)17-8-9-19-14-4-2-3-5-15(14)20(12-6-7-12)25(19,22)23/h2-5,10,12H,6-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHBLYCMJLVUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C18H23N5O3SC_{18}H_{23}N_{5}O_{3}S with a molecular weight of approximately 389.47 g/mol. It features a complex structure that includes thiazole and benzothiadiazole moieties, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for specific enzymes involved in disease pathways. The presence of the benzothiadiazole unit may enhance enzyme binding affinity.
  • Antioxidant Activity : Some studies suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of thiazole derivatives against various pathogens.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related derivatives:

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Enzyme inhibitionTargeting specific metabolic enzymes
CytotoxicityInducing apoptosis in cancer cells

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cancer Research : A study demonstrated that a derivative exhibited significant cytotoxic effects against breast cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .
  • Antimicrobial Efficacy : Another investigation reported that a related compound showed potent activity against both Gram-positive and Gram-negative bacteria. The study suggested that the compound disrupts bacterial cell wall synthesis .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

  • Studies have highlighted the potential of benzothiadiazole derivatives in inducing apoptosis in various cancer cell lines. For instance, a study showed that related compounds could significantly reduce cell viability in breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • The compound's structure suggests it may interact with specific molecular targets involved in cancer progression, making it a candidate for further anticancer drug development.

2. Anti-inflammatory Effects

  • Preliminary research suggests that the compound may inhibit inflammatory pathways by modulating cytokine production and signaling pathways associated with inflammation. Compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models.
  • The potential to act as an anti-inflammatory agent makes this compound relevant for diseases characterized by chronic inflammation.

3. Antimicrobial Activity

  • The compound has shown promise as an antimicrobial agent against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .
  • Further studies are needed to evaluate its effectiveness against resistant strains of bacteria.

Synthesis and Derivatives

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing the understanding of how modifications can influence biological activity.

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of benzothiadiazole derivatives on MCF7 breast cancer cells. The results indicated that compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide induced significant apoptosis and reduced cell proliferation rates by targeting the mitochondrial pathway of apoptosis .

Case Study 2: Anti-inflammatory Properties

Research conducted on related compounds demonstrated their ability to inhibit the release of pro-inflammatory cytokines in vitro. The findings suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide may serve as a lead compound for developing new anti-inflammatory drugs.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step processes, including:

  • Cyclopropane ring formation : Achieved via [3+2] cycloaddition or alkylation of benzothiadiazole precursors under controlled pH and temperature .
  • Thiazole coupling : Amide bond formation between the benzothiadiazole-ethylamine intermediate and 2-methyl-1,3-thiazole-4-carboxylic acid using coupling agents like EDC/HOBt .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product (>95% HPLC purity) .

Key Data :

StepYield (%)Purity (HPLC)
Cyclopropane formation65–7090–92
Thiazole coupling50–5588–90
Final purification45–50>95

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., cyclopropyl CH2_2 at δ 1.2–1.5 ppm; thiazole C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 447.12) .
  • HPLC : Validates purity (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values typically <10 µM for thiazole derivatives .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in the final coupling step?

  • Temperature : 60–80°C minimizes side reactions (e.g., epimerization) .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances amide bond formation efficiency .
  • Solvent : DMF or THF improves solubility of hydrophobic intermediates . Example Optimization Table :
ParameterBaseline Yield (%)Optimized Yield (%)
Temperature (80°C)5065
DMAP (10 mol%)5068
Solvent (DMF)5072

Q. What computational methods aid in predicting biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • QSAR : CoMFA/CoMSIA models correlate thiazole substituents with IC50_{50} values .

Q. How can contradictory in vitro vs. in vivo activity data be resolved?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma half-life <2 hrs in rodents) and metabolite identification via LC-MS .
  • Orthogonal assays : Compare 2D cell culture vs. 3D spheroid models to address microenvironmental discrepancies .
  • Dose-response refinement : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) to align efficacy thresholds .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time HPLC monitoring to detect intermediates exceeding 5% impurity .
  • Crystallization engineering : Use of antisolvents (e.g., water in ethanol) to enhance crystal purity .
  • Side-chain protection : Boc or Fmoc groups prevent undesired cyclization during coupling .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting bioactivity results using SPR (surface plasmon resonance) for binding affinity verification .
  • SAR Development : Synthesize derivatives with modified cyclopropyl or thiazole groups (e.g., halogenation, methyl substitution) and test against a panel of 10+ targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.